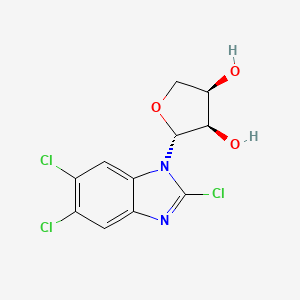

2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

2,5,6-trichloro-1-(beta-D-erythrofuranosyl)benzimidazole is d-Erythrofuranose in which the anomeric hydroxy group has been replaced by a 2,5,6-trichlorobenzimidazol-1-yl group (beta-anomer).

科研应用

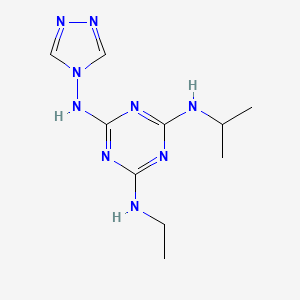

Antiviral Activity and Structural Analogues

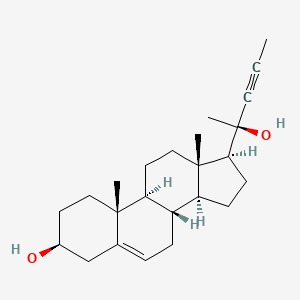

2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole (TCRB) and its analogues have demonstrated significant activity against human cytomegalovirus (HCMV). Studies have focused on creating structurally similar compounds to improve metabolic stability and antiviral efficacy. For example, the synthesis of imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides as analogues to TCRB was explored due to the instability of the glycosidic linkage in TCRB, aiming to increase the stability of the glycosidic bond and enhance antiviral activity (Gudmundsson et al., 2003). Additionally, trisubstituted indole N-nucleosides were synthesized as 3-deaza analogues of TCRB and tested for their antiviral effects, with varying degrees of success (Chen et al., 2000).

Mechanisms of Action

Research into the mechanisms of action of TCRB and its analogues has been extensive. For instance, studies have shown that TCRB acts by blocking viral DNA maturation, and various analogues have been tested to understand their specific modes of action against HCMV (Evers et al., 2004). This includes the examination of erythrofuranosyl and α-lyxofuranosyl analogues, as well as compounds acting early in the viral replication cycle.

Synthesis and Chemical Modifications

Synthetic efforts have been directed towards creating various analogues of TCRB with different substitutions and modifications, aiming to improve antiviral properties and understand the structure-activity relationships. Studies include the synthesis of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles and fluorosugar analogues of TCRB for potentially increased glycosidic bond stability (Gudmundsson et al., 2000). These efforts are crucial for developing more effective antiviral agents.

Biological Evaluation and Comparative Studies

Various compounds have been synthesized and biologically evaluated for their antiviral activities, particularly against HCMV. This includes the design and synthesis of tricyclic nucleosides as analogues of TCRB, which were tested for their efficacy and toxicity (Zhu et al., 2000). Comparative studies with existing antiviral agents have been conducted to assess the relative effectiveness and potential clinical applications of these compounds.

性质

产品名称 |

2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole |

|---|---|

分子式 |

C11H9Cl3N2O3 |

分子量 |

323.6 g/mol |

IUPAC 名称 |

(2R,3R,4R)-2-(2,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H9Cl3N2O3/c12-4-1-6-7(2-5(4)13)16(11(14)15-6)10-9(18)8(17)3-19-10/h1-2,8-10,17-18H,3H2/t8-,9-,10-/m1/s1 |

InChI 键 |

NTRQBZYSNNMYPH-OPRDCNLKSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@@H](O1)N2C3=CC(=C(C=C3N=C2Cl)Cl)Cl)O)O |

规范 SMILES |

C1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Cl)Cl)Cl)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)

![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)